6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid
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Overview
Description
6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid is a compound with the molecular formula C16H33NO3. It contains 33 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid typically involves the reaction of hexanoic acid derivatives with hydroxyethyl and octylamine groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its therapeutic potential and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: An ε-amino acid used to control postoperative bleeding and treat overdose effects of thrombolytic agents.
Aminocaproic acid: A derivative and analogue of lysine, effective in inhibiting enzymes that bind lysine residues.
Uniqueness
6-[(2-Hydroxyethyl)(octyl)amino]hexanoic acid is unique due to its specific combination of hydroxyethyl and octylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
81213-60-7 |
---|---|
Molecular Formula |
C16H33NO3 |
Molecular Weight |
287.44 g/mol |
IUPAC Name |
6-[2-hydroxyethyl(octyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-9-12-17(14-15-18)13-10-7-8-11-16(19)20/h18H,2-15H2,1H3,(H,19,20) |
InChI Key |
XHZGGHHYJJNBQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCC(=O)O)CCO |
Origin of Product |
United States |
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